MFCD18318350
Description
MDL identifiers typically correlate with unique chemical structures cataloged in databases such as PubChem or Reaxys, but further experimental characterization (e.g., spectroscopy, crystallography) would be required to confirm its precise properties .
Properties
IUPAC Name |
5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(18-14-4-5-14)11-3-1-2-10(6-11)12-7-13(16(20)21)9-17-8-12/h1-3,6-9,14H,4-5H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCNABAEGFZBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688224 | |
| Record name | 5-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-37-4 | |
| Record name | 3-Pyridinecarboxylic acid, 5-[3-[(cyclopropylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid typically involves the reaction of nicotinic acid derivatives with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent to facilitate the formation of the amide bond. The reaction conditions often include a solvent such as dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring in the compound can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison with Selected Analogs
Key Observations :
- Its synthesis involves DMF and carbonate bases, a common strategy for amide bond formation .
- CAS 918538-05-3 : A smaller, chlorinated heterocycle with triazine and pyrrole moieties, indicative of agrochemical or kinase inhibitor applications. Its synthesis employs iodides and amines under polar aprotic conditions .
- CAS 1761-61-1 : A brominated aromatic acid with applications in organic synthesis. Its green-chemistry synthesis using recyclable A-FGO catalysts highlights industrial relevance .
Functional Analogs
Functional analogs are compounds with overlapping applications despite structural differences. For example:
Table 2: Functional Comparison Based on Bioactivity
Key Observations :
- CAS 1533-03-5 : Exhibits higher solubility (0.687 mg/mL) and leadlikeness (0.85), making it a candidate for drug development .
Research Findings
- Synthetic Accessibility : Compounds like CAS 1022150-11-3 and CAS 1761-61-1 utilize recyclable catalysts (e.g., A-FGO) or mild conditions, reducing environmental impact .
- Bioactivity Trends : Chlorinated and fluorinated analogs (e.g., CAS 918538-05-3 and CAS 1533-03-5) show enhanced bioactivity due to electronegative substituents .
- Structural Limitations : High molecular weight compounds (e.g., CAS 1022150-11-3) may face poor bioavailability, necessitating derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
